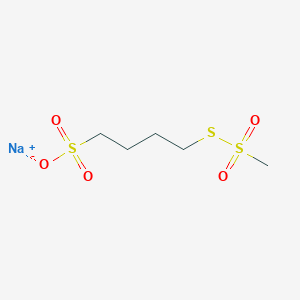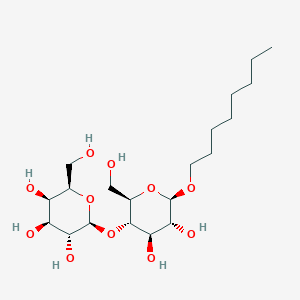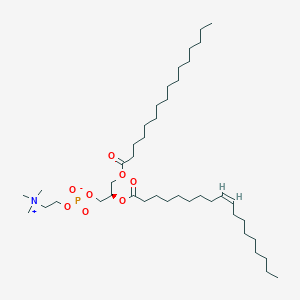
磁性细菌
描述
MTSBS, or 4-Sulfonatobutyl methanethiosulfonate sodium salt, is a negatively charged methanethiosulfonate (MTS) reagent. It is a white solid that is soluble in water, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). This compound is primarily used in biochemical and molecular biology research due to its reactivity with thiol groups .
科学研究应用
MTSBS is widely used in various fields of scientific research:
Chemistry: It is used as a reagent for modifying thiol groups in organic synthesis and analytical chemistry.
Biology: MTSBS is employed in the study of protein structure and function, particularly in the modification of cysteine residues.
Medicine: It is used in the development of diagnostic assays and therapeutic agents targeting thiol-containing biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MTSBS involves the reaction of methanethiosulfonate with 4-sulfonatobutyl sodium salt under controlled conditions. The reaction typically requires a solvent such as DMSO or DMF and is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of MTSBS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques and stored under desiccated conditions at -20°C to maintain stability .
化学反应分析
Types of Reactions
MTSBS primarily undergoes substitution reactions due to its reactivity with thiol groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: MTSBS reacts with thiol-containing compounds, such as cysteine residues in proteins, under mild conditions (room temperature, neutral pH).
Oxidation Reactions: MTSBS can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce MTSBS.
Major Products Formed
Substitution Reactions: The major products are thiol-modified proteins or peptides.
Oxidation Reactions: Oxidized forms of MTSBS, such as sulfonic acids.
Reduction Reactions: Reduced forms of MTSBS, typically resulting in the cleavage of the methanethiosulfonate group.
作用机制
MTSBS exerts its effects through the modification of thiol groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, resulting in the modification of the target molecule. This reaction can alter the structure and function of the modified biomolecule, providing insights into its biological role .
相似化合物的比较
Similar Compounds
Methanethiosulfonate ethylammonium (MTSEA): Another MTS reagent used for thiol modification.
Methanethiosulfonate ethyltrimethylammonium (MTSET): Similar to MTSEA but with a different substituent group.
Methanethiosulfonate ethylsulfonate (MTSES): A negatively charged MTS reagent like MTSBS.
Uniqueness of MTSBS
MTSBS is unique due to its negatively charged sulfonatobutyl group, which provides distinct reactivity and solubility properties compared to other MTS reagents. This makes it particularly useful for applications requiring specific charge interactions and solubility characteristics .
属性
IUPAC Name |
sodium;4-methylsulfonylsulfanylbutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQYBLTUMAEST-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399046 | |
| Record name | MTSBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385398-78-7 | |
| Record name | MTSBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are multitumor sausage blocks (MTSBs) and how are they made?
A1: MTSBs are paraffin blocks containing multiple tissue samples, used in immunohistochemistry (IHC) to simultaneously stain and analyze different tissues under the same conditions. [] A simplified method involves obtaining tissue during gross specimen examination, processing it alongside routine surgical material, and storing paraffinized samples in cassettes. Thin strips are cut from these samples and combined by rolling them together with liquid paraffin, creating a "tissue log." Transverse sections of this log are then embedded in paraffin blocks to form the MTSB. []
Q2: What are the practical applications of MTSBs?
A2: MTSBs are valuable for:
- Simultaneous analysis: Comparing staining patterns across different tissues under identical conditions. []
- Quality control: Serving as internal controls in IHC, ensuring staining consistency and accuracy. []
Q3: How do MTSBs contribute to quality assurance in immunohistochemistry?
A3: By incorporating a variety of tissues into a single block, MTSBs provide internal positive and negative controls for IHC staining. This allows for direct comparison of staining patterns within the same experiment, ensuring consistent and reliable results. []
Q4: What is methylthiol:coenzyme M methyltransferase (MtsB) and what is its role in methanogenesis?
A4: MtsB is a key enzyme in methanogenic archaea, organisms that produce methane as a metabolic byproduct. It catalyzes the final step in methanogenesis, transferring a methyl group from methylthiol to coenzyme M, ultimately generating methane. []
Q5: How does MtsB interact with its partner protein, MtsA?
A5: MtsB forms a complex with MtsA, another enzyme involved in methanogenesis. [] MtsA first catalyzes the methylation of the corrinoid cofactor bound to MtsB, using methylthiol as the methyl donor. [] MtsA then demethylates the MtsB-bound corrinoid, transferring the methyl group to coenzyme M. [] This two-step process, mediated by the MtsA-MtsB complex, is essential for methane production.
Q6: What are the structural features of MtsB?
A6: MtsB shows homology to the cobalamin-binding fragment of methionine synthase from Escherichia coli. [] This suggests that MtsB binds a corrinoid cofactor, likely through a histidyl residue that coordinates with the cobalt ion. [] Further research is needed to fully characterize the three-dimensional structure of MtsB.
Q7: How is the expression of the mtsB gene regulated?
A7: In Methanosarcina barkeri, the mtsB gene is co-transcribed with the mtsA gene as a single mRNA molecule. [] This transcript is most abundant in cells grown on acetate, suggesting that mtsB expression is regulated in response to the available carbon source. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















